

# Steapyrium Chloride: A Technical Guide to its CAS Number and Safety Profile

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## Compound of Interest

Compound Name: Steapyrium chloride

Cat. No.: B074099

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14492-68-3[1][2][3]

This technical guide provides a comprehensive overview of the safety profile of **Steapyrium chloride**, a quaternary ammonium compound used in various applications, including as an antistatic agent and antimicrobial in cosmetic and personal care products.[4] The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C27H47ClN2O3	[1][5]
Molecular Weight	483.13 g/mol	[5]
Synonyms	Quaternium-7, 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride	[1][4]
Appearance	White to light cream-colored powder	[4]

## Safety and Toxicity Data

The safety of **Steapyrium chloride** has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.<sup>[1]</sup><sup>[4]</sup>

## Quantitative Toxicity Data

Test	Species	Route	Dosage/Concentration	Result
Acute Toxicity (LD50)	Mouse	Intravenous	56 mg/kg	Details of toxic effects not reported other than lethal dose value. <sup>[2]</sup>
Dermal Irritation	-	-	-	Very slight dermal irritation on abraded or intact skin. <sup>[4]</sup>
Ocular Irritation	-	-	-	Very slight ocular irritation. <sup>[4]</sup>

## GHS Classification

According to aggregated GHS information from multiple reports, **Steapyrium chloride** does not meet the criteria for classification as a hazardous substance.<sup>[1]</sup> No hazard pictograms or statements have been associated with it.

## Experimental Protocols

### Mutagenicity Assay: Salmonella/microsome Assay (Ames Test)

**Steapyrium chloride** was found to be non-mutagenic in a Salmonella typhimurium/microsome assay, conducted both with and without metabolic activation.<sup>[4]</sup> This test is a standard method for evaluating the mutagenic potential of a chemical.

#### Methodology:

- **Strains:** A set of *Salmonella typhimurium* histidine-requiring mutant strains are used.
- **Metabolic Activation:** The test is performed in the presence and absence of a liver microsomal enzyme fraction (S9) to simulate metabolic activation in mammals.
- **Exposure:** The bacterial strains are exposed to various concentrations of **Steapyrium chloride**.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

## Dermal Sensitization: Repeat Insult Patch Test (RIPT)

**Steapyrium chloride** was determined to be neither an irritant nor a sensitizer in a repeat insult patch test.<sup>[4]</sup>

#### Methodology:

- **Induction Phase:** A patch containing the test substance (**Steapyrium chloride**) is applied to the skin of human volunteers for a series of applications (e.g., 9 applications over 3 weeks).
- **Rest Period:** A rest period of approximately 2 weeks follows the induction phase.
- **Challenge Phase:** A challenge patch with the test substance is applied to a new skin site.
- **Evaluation:** The skin is observed for signs of irritation or allergic reaction (erythema, edema) at specified time points after patch removal.

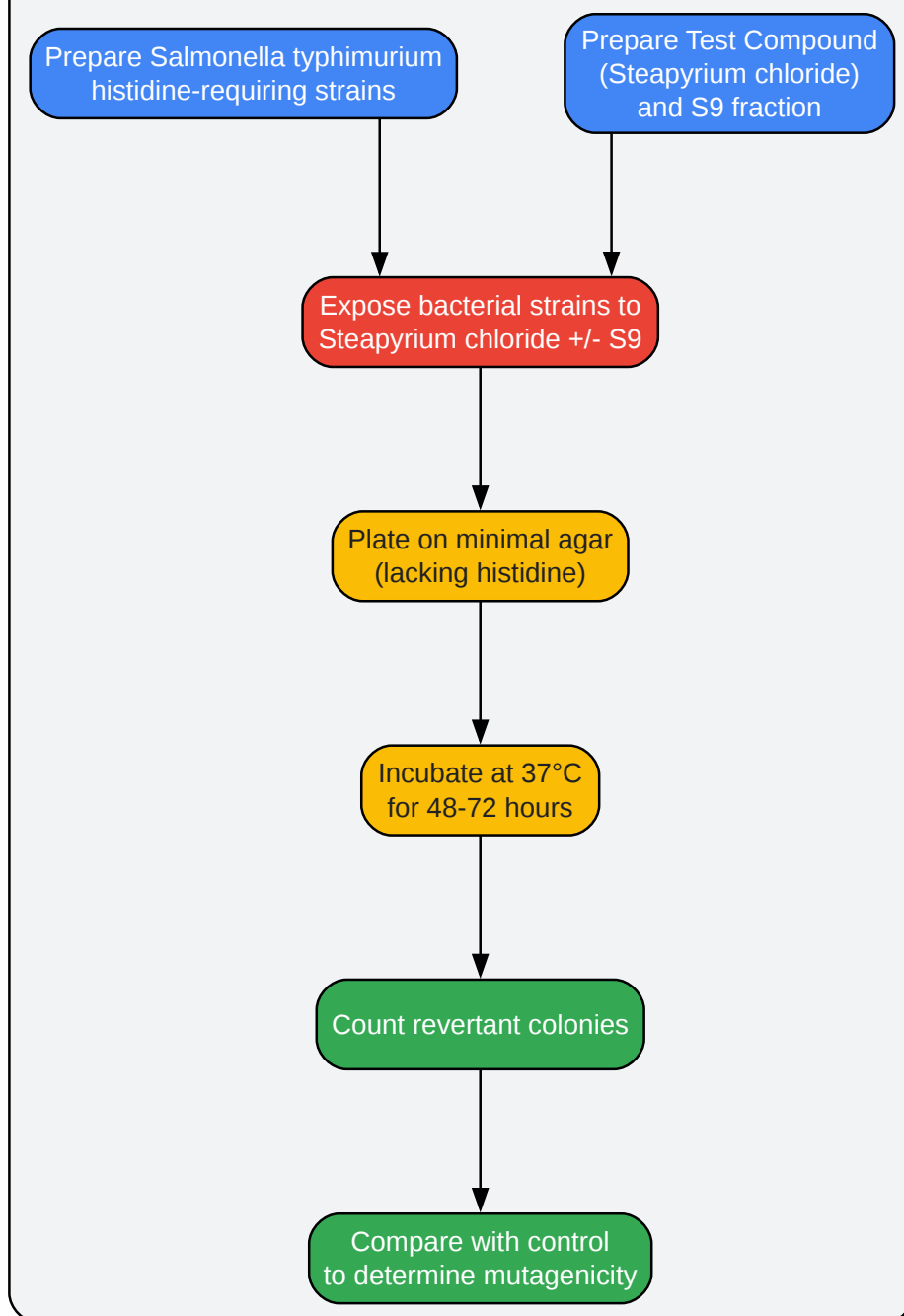
## Signaling Pathways and Mechanisms of Action

As a quaternary ammonium compound (QAC), the primary mechanism of action for **Steapyrium chloride** involves the disruption of cell membranes due to its amphiphilic structure.<sup>[6][7]</sup> The positively charged head group interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.<sup>[6][7]</sup>

For QACs in general, at sufficient concentrations, this can lead to cell death through lysis, necrosis, or apoptosis.<sup>[8]</sup> Some QACs have been shown to disrupt mitochondrial function, leading to decreased ATP production.<sup>[8]</sup> Furthermore, cellular damage can trigger pro-inflammatory signaling cascades.<sup>[8]</sup>

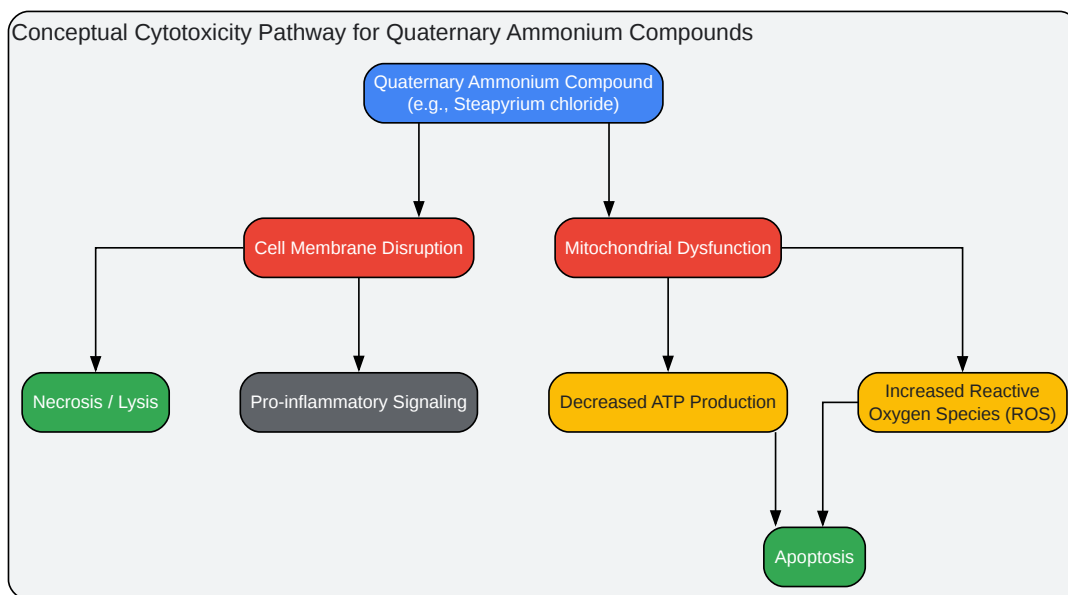
Below is a diagram illustrating a generalized experimental workflow for assessing mutagenicity using the Ames test, and a conceptual signaling pathway for the cytotoxicity of quaternary ammonium compounds.

## Ames Test Experimental Workflow



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Caption: Ames Test Workflow for Mutagenicity Assessment.



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Caption: Quaternary Ammonium Compound Cytotoxicity Pathway.

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